molecular formula C12H14O4<br>C6H4(COOC2H5)2<br>C12H14O4 B7797572 Diethyl phthalate CAS No. 68988-18-1

Diethyl phthalate

Cat. No.: B7797572
CAS No.: 68988-18-1
M. Wt: 222.24 g/mol
InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
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Description

Diethyl phthalate is a phthalate ester, specifically the diethyl ester of phthalic acid. It is a colorless, oily liquid with a faint, disagreeable odor and a bitter taste. This compound is more dense than water and is only slightly soluble in water. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Mechanism of Action

Target of Action

Diethyl phthalate (DEP) is a phthalate ester that primarily targets various neural structures involved in controlling brain functions . It interferes with nuclear receptors in these structures, which can lead to the onset of neurological disorders at the intracellular level .

Mode of Action

DEP is known to disrupt the endocrine system, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . DEP can also activate membrane receptors and protein kinases in signaling pathways .

Biochemical Pathways

DEP is reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with the activation of master regulator nuclear factor κB, leading to a rise in proinflammatory cytokines .

Pharmacokinetics

Following oral administration of DEP to mice and rats, the majority of the administered dose was excreted in the urine (82%) within 24 hours post-dosing . This suggests that DEP is rapidly absorbed and eliminated from the body, which may limit its bioavailability.

Result of Action

The action of DEP can lead to various molecular and cellular effects. Studies suggest that some phthalates, including DEP, affect male reproductive development via inhibition of androgen biosynthesis . In rats, for instance, repeated administration of DEP results in loss of germ cell populations in the testis .

Action Environment

DEP may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . These environmental factors can influence the compound’s action, efficacy, and stability. For example, in air, DEP may break down into other products .

Preparation Methods

Diethyl phthalate is synthesized through the esterification of phthalic anhydride with ethanol in the presence of a strong acid catalyst, typically sulfuric acid . The reaction proceeds as follows:

C6H4(CO)2O+2C2H5OHC6H4(CO2C2H5)2+H2O\text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_2\text{H}_5)_2 + \text{H}_2\text{O} C6​H4​(CO)2​O+2C2​H5​OH→C6​H4​(CO2​C2​H5​)2​+H2​O

In industrial settings, the process involves batch mixing, esterification, neutralization, and distillation. Phthalic anhydride and ethanol are mixed and esterified in the presence of sulfuric acid. The reaction mixture is then neutralized, washed, and subjected to distillation to obtain this compound .

Chemical Reactions Analysis

Diethyl phthalate, being an ester, undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and ethanol.

    Transesterification: this compound can react with other alcohols to form different esters.

    Oxidation: Strong oxidizing agents can oxidize this compound to phthalic acid.

    Reduction: Although less common, this compound can be reduced to form phthalic acid derivatives.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are phthalic acid, ethanol, and various esters .

Scientific Research Applications

Diethyl phthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and plasticizer in the synthesis of various chemical compounds.

    Biology: this compound is used in studies related to its biodegradation by microorganisms.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.

    Industry: this compound is used in the production of perfumes, cosmetics, and personal care products.

Comparison with Similar Compounds

Diethyl phthalate is one of many phthalate esters, which include compounds such as dimethyl phthalate, di-n-butyl phthalate, and di(2-ethylhexyl) phthalate. Compared to these compounds, this compound has a lower molecular weight and is less hydrophobic. This makes it more soluble in water and less likely to bioaccumulate in organisms . like other phthalates, it is an endocrine disruptor and poses similar health risks.

Similar Compounds

  • Dimethyl phthalate
  • Di-n-butyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Butyl benzyl phthalate

This compound’s unique properties, such as its lower molecular weight and higher water solubility, make it distinct among phthalate esters .

Properties

IUPAC Name

diethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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InChI Key

FLKPEMZONWLCSK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
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Molecular Formula

C12H14O4, Array
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DSSTOX Substance ID

DTXSID7021780
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Molecular Weight

222.24 g/mol
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Physical Description

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F
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Flash Point

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1%
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66
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Vapor Pressure

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg
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Color/Form

Colorless oily liquid, Colorless to water-white, oily liquid.

CAS No.

84-66-2
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Melting Point

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F
Record name DIETHYL PHTHALATE
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Record name DIETHYL PHTHALATE
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Record name DIETHYL PHTHALATE
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Record name Diethyl phthalate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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